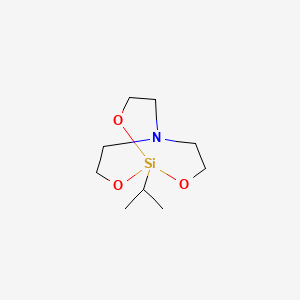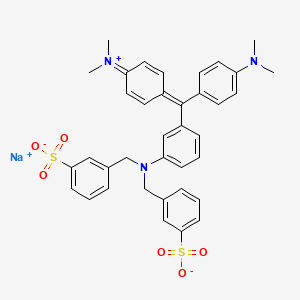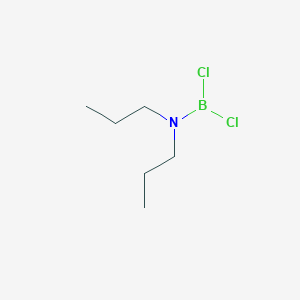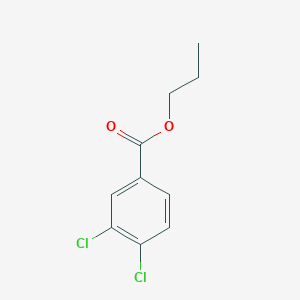![molecular formula C28H53NO5 B14741806 2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate CAS No. 5422-43-5](/img/structure/B14741806.png)
2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate is a chemical compound known for its unique structure and properties It is an ester derivative, which means it is formed from the reaction between an acid and an alcohol
Preparation Methods
The synthesis of 2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate typically involves esterification reactions. One common method is the reaction between dodecanoic acid and an appropriate alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: It is used in studies of lipid metabolism and as a substrate for enzyme assays.
Industry: It is used in the production of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in lipid metabolism, leading to changes in the levels of various lipids. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate can be compared with other similar compounds, such as:
2-[(2-Dodecanoyloxyacetyl)amino]ethyl hexanoate: This compound has a shorter carbon chain, which may affect its solubility and reactivity.
2-[(2-Dodecanoyloxyacetyl)amino]ethyl octanoate: This compound has a medium-length carbon chain, which may provide a balance between solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which provides a unique combination of properties that make it suitable for a wide range of applications.
Properties
CAS No. |
5422-43-5 |
|---|---|
Molecular Formula |
C28H53NO5 |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
2-[(2-dodecanoyloxyacetyl)amino]ethyl dodecanoate |
InChI |
InChI=1S/C28H53NO5/c1-3-5-7-9-11-13-15-17-19-21-27(31)33-24-23-29-26(30)25-34-28(32)22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3,(H,29,30) |
InChI Key |
HIIDBCWISJPGSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCNC(=O)COC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)

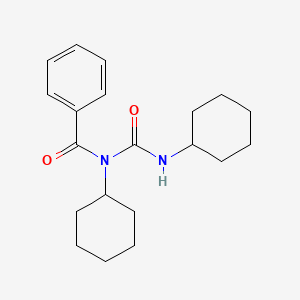

![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
